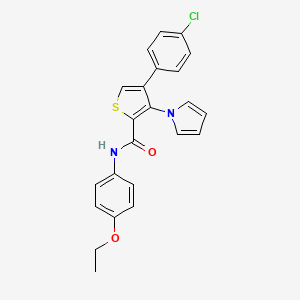

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a distinct substitution pattern. Its structure features:

- Thiophene core: A five-membered aromatic sulfur ring.

- Position 2: Carboxamide group (-CONH-) linked to a 4-ethoxyphenyl substituent.

- Position 3: 1H-pyrrol-1-yl group, introducing nitrogen-based aromaticity.

- Position 4: 4-Chlorophenyl group, providing electron-withdrawing effects.

The 4-ethoxy group on the phenyl ring enhances lipophilicity compared to methoxy analogs, while the chloro substituent may improve metabolic stability .

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAICOBENQGOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable amine and aldehyde or ketone.

Substitution Reactions: The phenyl groups with chlorine and ethoxy substituents are introduced through electrophilic aromatic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences and molecular properties of the target compound and its analogs:

*Calculated values based on structural analysis.

Key Observations

Substituent Effects on Lipophilicity: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl (F423-0678) due to the longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility . N-Propyl () and 2-Phenylethyl (F423-0548) substituents introduce non-polar moieties, favoring hydrophobic interactions in biological systems .

Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound and F423-0480) stabilize the aromatic system and may enhance binding to electrophilic pockets in proteins.

Molecular Weight and Drug-Likeness :

- All compounds fall within the drug-like molecular weight range (<500 g/mol). The benzodioxinyl group in F423-0480 increases molecular weight (436.9 g/mol) but adds oxygen atoms, improving solubility .

Functional Group Diversity: The urea-like carbamoylamino group in A926801 introduces hydrogen-bonding capability, which could improve target affinity but may affect metabolic stability .

Biological Activity

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a thiophene ring, a pyrrole ring, and substituted phenyl groups, positions it as a candidate for various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide, with the molecular formula . Its molecular weight is approximately 432.93 g/mol. The presence of chlorine and ethoxy groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound can interact with various receptors, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Regulation : It may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound has potent antitumor effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.45 | Induction of apoptosis |

| A549 | 0.39 | Cell cycle arrest |

| NCI-H460 | 0.35 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value indicating potent cytotoxicity. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- A549 Lung Cancer Model : In another study involving A549 lung cancer cells, the compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase, leading to enhanced apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.